2-(1H-Imidazol-4-yl)acetonitrile
Overview
Description
2-(1H-Imidazol-4-yl)acetonitrile is a chemical compound with the molecular formula C5H5N3 It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets . For instance, they can catalyze the oxidative demethylation of sarcosine and oxidize other secondary amino acids .
Mode of Action
For example, they can bind to the heme iron atom of ferric cytochrome P450 .
Biochemical Pathways
For instance, they can inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole compounds are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show a broad range of chemical and biological properties . They are key components in functional molecules used in a variety of applications .
Cellular Effects
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
The molecular mechanism of 2-(1H-Imidazol-4-yl)acetonitrile is not well-studied. Imidazole derivatives are known to interact with various biomolecules. For instance, imidazole is a part of the side chain of the amino acid histidine, which plays a crucial role in protein structure and function .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 166-168°C .
Metabolic Pathways
Imidazole is a part of the structure of several important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Transport and Distribution
It is known that the compound is insoluble in water .
Subcellular Localization
Imidazole derivatives are known to be involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-yl)acetonitrile typically involves the substitution reaction of chloroacetonitrile with imidazole. This reaction is carried out in a solvent such as acetonitrile, in the presence of a base like potassium carbonate and potassium hydroxide . The reaction conditions are mild, and the process yields a high purity product.
Industrial Production Methods
For industrial production, the same substitution reaction is scaled up. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the product. The process is designed to be efficient and safe, avoiding the use of high-risk reagents .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
2-(1H-Imidazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for antifungal medications.
Industry: It is used in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 2-(1H-Imidazol-2-yl)acetonitrile
- 4-(1H-Imidazol-2-yl)acetonitrile
- 2-(1H-Imidazol-5-yl)acetonitrile
Uniqueness
2-(1H-Imidazol-4-yl)acetonitrile is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-2-1-5-3-7-4-8-5/h3-4H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZBHUXBFNBJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341275 | |
Record name | (1H-Imidazol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18502-05-1 | |
Record name | (1H-Imidazol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-imidazol-5-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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